molecular formula C9H15NO3 B1438707 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid CAS No. 768329-98-2

2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

Cat. No.: B1438707
CAS No.: 768329-98-2
M. Wt: 185.22 g/mol
InChI Key: UNYPMGDBBLOLHV-UHFFFAOYSA-N
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Biological Activity

2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid is a synthetic compound with the molecular formula C9H15NO3\text{C}_9\text{H}_{15}\text{NO}_3 and a molecular weight of approximately 185.22 g/mol. This compound features a piperidine ring substituted at the 2 and 6 positions with methyl groups, along with an oxoacetic acid moiety, which is significant for its potential biological activities. Despite limited literature on its specific applications, preliminary studies suggest various pharmacological properties that warrant further investigation.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
IUPAC Name This compound
CAS Number 768329-98-2

The compound's unique structure suggests potential interactions with various biological targets, particularly G-protein coupled receptors (GPCRs) and enzymes involved in metabolic pathways.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antioxidant Properties : The compound has been suggested to possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases.
  • Enzyme Inhibition : Preliminary studies indicate potential inhibition of enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.
  • Receptor Interaction : The piperidine moiety may facilitate binding to GPCRs, a significant class of targets in drug development .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets:

  • Binding Affinity : The compound may bind to various receptors and enzymes due to its structural features, particularly the oxoacetic acid group which enhances its reactivity.
  • Metabolic Modulation : By interacting with metabolic enzymes, it may influence pathways associated with energy metabolism and cellular signaling.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
2-(4-Methylpiperidin-1-yl)-2-oxoacetic acidSimilar piperidine structureExhibits different receptor binding profiles
Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetateEthyl ester derivativeEnhanced lipophilicity affecting pharmacokinetics
3-(4-Methylpiperidin-1-yl)-3-oxopropanoic acidPiperidine ring with oxopropanoic moietyDifferent metabolic pathways influenced

This comparison highlights the unique aspects of this compound in terms of its biological activity profile and potential therapeutic applications .

Properties

IUPAC Name

2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6-4-3-5-7(2)10(6)8(11)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYPMGDBBLOLHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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